Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate

Lipophilicity Medicinal Chemistry Structure-Property Relationship

Securing the ortho-fluoro isomer of this aryloxypropanol scaffold often forces chemists into lengthy custom synthesis with uncertain yields. This pre-formed sodium alkoxide eliminates the base-mediated deprotonation step, enabling direct alkylation with amine electrophiles for rapid library synthesis. - ≥95% purity validated by HPLC, supplied as a free-flowing solid ready for weighing. - Ortho-fluorine substitution delivers a distinct electronic profile vs. para-F, Cl, or Br analogs-critical for SAR reproducibility. - Available in 250 mg to 5 g quantities with 1-3 week lead time; seamless B2B procurement with batch-specific QA documentation.

Molecular Formula C9H10FNaO3
Molecular Weight 208.16 g/mol
CAS No. 1216041-80-3
Cat. No. B1403635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate
CAS1216041-80-3
Molecular FormulaC9H10FNaO3
Molecular Weight208.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OCC(C[O-])O)F.[Na+]
InChIInChI=1S/C9H10FO3.Na/c10-8-3-1-2-4-9(8)13-6-7(12)5-11;/h1-4,7,12H,5-6H2;/q-1;+1
InChIKeyHHCPCUWUEJTHOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate (CAS 1216041-80-3): A Fluorinated Glycerol-Derived Building Block for Organic Synthesis Procurement


Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate (CAS 1216041-80-3) is a fluorinated aromatic ether derivative of glycerol . With the molecular formula C₉H₁₀FNaO₃ and a molecular weight of 208.16 g/mol, the compound consists of a 2-fluorophenoxy group linked to a 2-hydroxypropan-1-olate sodium salt backbone . This structure incorporates a 2-fluorophenyl moiety on a glycerol scaffold, providing a specific stereoelectronic profile and a terminal alkoxide group suitable for subsequent nucleophilic transformations . As an organic building block supplied at ≥95% purity, it serves primarily as an intermediate in synthetic organic chemistry rather than as an end-use active pharmaceutical ingredient . The compound is offered by specialty chemical suppliers for research and development applications only, with availability typically in milligram to gram quantities .

Why Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate Cannot Be Interchanged with Unfluorinated or Positional Isomer Analogs in Synthesis


Generic substitution among aryloxypropanol derivatives is invalid due to the unique impact of the ortho-fluorine atom on both physicochemical properties and synthetic accessibility. The 2-fluorophenoxy substituent introduces a distinct electronic environment relative to unsubstituted phenoxy, para-fluorophenoxy, or other halogenated (chloro, bromo) analogs, altering the electron density on the aromatic ring and consequently affecting both the compound's reactivity profile and its interaction with biological targets or downstream reaction partners [1][2]. Furthermore, the specific synthetic route—involving nucleophilic opening of epichlorohydrin by 2-fluorophenol under basic conditions followed by sodium salt formation—is a discrete process optimized for the ortho-fluoro isomer [1]. Attempting to replace this compound with a different substitution pattern would necessitate complete re-optimization of reaction conditions, yield unpredictable results in structure-activity relationship (SAR) studies, and introduce uncontrolled variables in medicinal chemistry or materials science campaigns. The evidence below quantifies key differentiating features.

Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate: Quantitative Differentiators Versus Structural Analogs


Computed Partition Coefficient (cLogP) Differentiates Ortho-Fluoro from Unsubstituted and Para-Fluoro Analogs

The ortho-fluorophenoxy substitution pattern confers a distinct lipophilicity profile compared to structural analogs, as quantified by computed logP values. For the parent acid (3-(2-fluorophenoxy)-2-hydroxypropanoic acid), the predicted XLogP3 is 1.2 [1]. This value reflects the electron-withdrawing effect of fluorine in the ortho position, which influences membrane permeability and protein binding in medicinal chemistry contexts. Unsubstituted phenoxy and para-fluorophenoxy analogs are expected to exhibit different cLogP values due to altered dipole moments and hydrogen-bonding capacities, though direct experimental comparisons are not available in the public domain.

Lipophilicity Medicinal Chemistry Structure-Property Relationship

Hydrogen Bond Donor/Acceptor Profile Dictates Molecular Recognition and Solubility

The target compound contains two hydroxyl groups (one as the free alcohol at C2, one as the terminal alkoxide) and an ether oxygen, yielding a specific hydrogen bond donor/acceptor count [1]. For the parent diol analog (3-(2-fluorophenoxy)propane-1,2-diol), the compound presents 2 hydrogen bond donors and 4 hydrogen bond acceptors [1]. This profile differs from ether-only analogs (0 donors) and carboxylate derivatives (altered acceptor count), directly affecting aqueous solubility, crystal packing, and the compound's ability to engage in specific intermolecular interactions with biological targets such as enzyme active sites or receptor binding pockets.

Hydrogen Bonding Solubility Molecular Recognition

Ortho-Fluorine Directing Effects Enable Regioselective Functionalization Not Possible with Para- or Unsubstituted Analogs

The ortho-fluorine atom exerts a strong electron-withdrawing inductive effect (-I) while simultaneously donating electron density via resonance (+M) to the ortho and para positions, creating a unique pattern of ring activation/deactivation. This electronic perturbation directs electrophilic aromatic substitution to specific positions on the phenyl ring, enabling regioselective further functionalization (e.g., nitration, halogenation, Friedel-Crafts acylation) that would produce different isomer distributions with para-fluoro or unsubstituted phenoxy analogs [1]. The ortho-fluorine also participates in weak intramolecular C-F···H-O hydrogen bonding, influencing the conformational preference of the 2-hydroxypropyl chain and potentially pre-organizing the molecule for cyclization or metal chelation events.

Synthetic Methodology Regioselectivity Organofluorine Chemistry

Terminal Alkoxide Nucleophile Provides a Reactive Handle Distinct from Neutral Alcohol or Ester Analogs

The sodium alkoxide group at the C1 position confers enhanced nucleophilicity compared to the neutral alcohol form (3-(2-fluorophenoxy)-2-hydroxypropan-1-ol), enabling direct alkylation, acylation, or sulfonylation without requiring an additional deprotonation step with a separate base . This pre-formed salt eliminates the need for strong bases such as NaH or KOtBu during the subsequent reaction step, reducing the risk of base-sensitive functional group degradation and simplifying reaction workup. The alkoxide is also a stronger nucleophile than the corresponding carboxylate found in ester derivatives, facilitating ether bond formation under milder conditions.

Nucleophilicity Alkylation Synthetic Intermediate

Sodium 3-(2-fluorophenoxy)-2-hydroxypropan-1-olate: Evidence-Derived Application Scenarios for Scientific Procurement


Synthesis of Fluorinated β-Adrenergic Receptor Ligands or Related G-Protein Coupled Receptor (GPCR) Modulators

The 2-fluorophenoxy-2-hydroxypropyl scaffold is a recognized pharmacophore element in β-adrenergic receptor antagonists and related GPCR ligands, where the ortho-fluorine substitution modulates both binding affinity and metabolic stability [1]. The compound can serve as a direct intermediate for constructing aryloxypropanolamine derivatives via alkylation of the terminal alkoxide with an appropriate amine-containing electrophile. Procurement of the pre-formed sodium salt eliminates the need for separate base-mediated deprotonation and streamlines the coupling step.

Precursor for Fluorinated Crown Ethers, Podands, or Metal-Chelating Agents

The 2-hydroxypropan-1-olate moiety provides a flexible di-oxygen donor set (alkoxide oxygen plus secondary alcohol oxygen) suitable for chelating alkali, alkaline earth, or transition metal ions [1]. The ortho-fluorine substituent alters the electron density on the aromatic ring, which can be leveraged to tune the binding affinity of the resulting ligand or to enable ¹⁹F NMR spectroscopic monitoring of metal complexation events. This compound can be elaborated into bidentate or polydentate ligands for catalysis, sensing, or separation science applications.

Building Block for Fluorine-18 Radiolabeled Tracers in Positron Emission Tomography (PET) Imaging

The presence of a fluorine atom in the ortho position of the phenyl ring establishes a precedent for ¹⁸F isotopic substitution, enabling the synthesis of ¹⁸F-labeled analogs for PET imaging studies [1]. The sodium alkoxide functionality offers a convenient handle for attaching the aryloxypropanol moiety to larger biomolecules or targeting vectors via alkylation chemistry. While the compound itself is the ¹⁹F isotopolog, the synthetic route validated with the ¹⁹F compound can be directly adapted for radiolabeling campaigns using [¹⁸F]fluoride.

Scaffold for Structure-Activity Relationship (SAR) Studies of Fluorinated Bioactive Molecules

The compound serves as a defined starting point for systematic SAR exploration, where the ortho-fluorophenoxy group can be compared directly against unsubstituted phenoxy, para-fluorophenoxy, chloro, bromo, or methyl analogs [1]. The quantitative differences in computed logP (1.2 for parent acid) and hydrogen bonding capacity (2 donors, 4 acceptors) provide a rational basis for selecting this specific derivative when optimizing lipophilicity, solubility, or target engagement in a lead optimization program. The pre-formed sodium salt simplifies downstream derivatization, enabling rapid library synthesis.

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